Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic heterocyclic compound featuring a piperazine core substituted with a sulfonyl-linked phenyl group. This phenyl group is further functionalized with a hydrazinecarbonyl bridge connecting to a 4-fluorobenzo[d]thiazol moiety. The ethyl carboxylate ester at the piperazine nitrogen enhances solubility and modulates pharmacokinetic properties. The compound’s design integrates key pharmacophores:
Properties
IUPAC Name |
ethyl 4-[4-[[(4-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O5S2/c1-2-32-21(29)26-10-12-27(13-11-26)34(30,31)15-8-6-14(7-9-15)19(28)24-25-20-23-18-16(22)4-3-5-17(18)33-20/h3-9H,2,10-13H2,1H3,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAYXDLSYLSJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorobenzothiazole Moiety: This step involves the reaction of the thiazole derivative with 4-fluorobenzoic acid under appropriate conditions to introduce the fluorobenzothiazole moiety.
Coupling with Piperazine: The intermediate product is then coupled with piperazine-1-carboxylate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate has been studied for its potential as an antitumor agent . Research indicates that derivatives containing benzothiazole structures exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, compounds derived from similar structures have shown low micromolar activity, suggesting a promising avenue for anticancer drug development .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Benzothiazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. Studies have reported that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as common fungal strains like Candida albicans. The mechanism often involves interference with microbial enzyme functions or disruption of membrane integrity .
Neurological Applications
There is growing interest in the use of piperazine derivatives for neurological disorders. Some studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic effects in conditions such as anxiety and depression. The ability of these compounds to cross the blood-brain barrier enhances their relevance in neuropharmacology .
Case Study 1: Anticancer Efficacy
A study conducted on benzothiazole derivatives demonstrated that specific modifications to the structure significantly enhanced their anticancer efficacy. The introduction of hydrazinecarbonyl groups was found to improve interactions with target proteins involved in cancer cell proliferation, leading to increased cytotoxicity against MCF-7 cells .
Case Study 2: Antimicrobial Screening
In a comparative study of various benzothiazole derivatives, this compound exhibited notable antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antimicrobial agents. This highlights its potential as a lead compound for further development in antimicrobial therapies .
Mechanism of Action
The mechanism of action of Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to specific receptors, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Cores
Bioactivity and Physicochemical Properties
- AChE Inhibition : The benzylidene hydrazine derivative () shows IC₅₀ = 1.2 µM, while the target compound’s benzo[d]thiazol may improve stacking interactions with the enzyme’s catalytic site .
- Solubility : The sulfonyl group in the target compound enhances aqueous solubility compared to benzylidene analogues .
- Metabolic Stability : Ethyl esters (e.g., ) are prone to hydrolysis; replacing the ester with an amide could improve stability .
Spectral and Computational Analysis
- IR/NMR : The target compound’s hydrazinecarbonyl C=O stretch (~1680 cm⁻¹) and sulfonyl S=O (~1250 cm⁻¹) align with ’s triazole-thiones .
- Molecular Similarity : Tanimoto indices () indicate moderate similarity (0.45–0.60) to piperazine-based AChE inhibitors, suggesting overlapping pharmacophores .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The benzo[d]thiazol moiety in the target compound may enhance target binding compared to simpler thiazoles () due to extended aromaticity .
- Limitations : Ethyl carboxylate’s susceptibility to hydrolysis may limit oral bioavailability; structural optimization (e.g., amide substitution) is warranted .
- Therapeutic Potential: Hybridization of sulfonyl, piperazine, and benzo[d]thiazol motifs positions this compound as a candidate for neurodegenerative or antimicrobial applications .
Biological Activity
Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that exhibits significant biological activity, particularly in the fields of oncology and neurology. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and the introduction of the sulfonyl and thiazole moieties. The synthetic pathway often requires careful control of reaction conditions to ensure high yields and purity.
Anticancer Activity
Recent studies have shown that compounds related to this compound demonstrate notable anticancer properties. For instance, derivatives with benzothiazole structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 2.5 | Apoptosis induction |
| 9i | MCF-7 | 3.9 | Hsp90 inhibition |
These compounds exhibited mechanisms such as apoptosis induction and cell cycle arrest, which are critical for their anticancer effects .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In studies evaluating anticonvulsant activity using models like the maximal electroshock seizure (MES) test, certain derivatives showed promising results with effective doses significantly lower than standard anticonvulsants .
Table 2: Anticonvulsant Activity of Selected Compounds
| Compound ID | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 5b | 15.4 | 20.7 |
| 5q | 18.6 | 34.9 |
These findings suggest that the structural components of this compound may enhance its efficacy against neurological disorders .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the benzothiazole and piperazine moieties can significantly influence biological activity. For example, introducing electron-withdrawing groups on the benzothiazole ring has been associated with increased potency against cancer cells .
Figure 1: Key Structural Features Influencing Activity
SAR Analysis
Case Studies
- Case Study: Inhibition of Hsp90
- Case Study: Neuroprotective Screening
Q & A
Q. Optimization strategies :
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization improves final purity (>95%) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing piperazine vs. thiazole protons) .
- 2D NMR (COSY, HSQC) : Resolves complex coupling in hydrazinecarbonyl and sulfonyl groups .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion) .
- HPLC : Validates purity (>95%) and identifies impurities using C18 columns with acetonitrile/water gradients .
Basic: What biological targets are commonly associated with 4-fluorobenzo[d]thiazole derivatives?
Answer:
This class of compounds interacts with:
- Enzymes :
- Kinases (e.g., EGFR, VEGFR) via competitive inhibition at ATP-binding sites .
- Carbonic anhydrases due to sulfonamide groups .
- Receptors :
- G-protein-coupled receptors (GPCRs) modulated by piperazine moieties .
Table 1 : Reported IC₅₀ values for analogous compounds:
| Target | IC₅₀ (nM) | Structural Feature Responsible | Reference |
|---|---|---|---|
| EGFR Kinase | 12.4 | Fluorobenzo[d]thiazole | |
| Carbonic Anhydrase IX | 8.7 | Sulfonamide |
Advanced: How can researchers address low synthetic yields in the final hydrazinecarbonyl coupling step?
Answer:
Methodological approach :
- Reagent stoichiometry : Use 1.2–1.5 equivalents of hydrazine derivatives to drive equilibrium .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- In-situ monitoring : TLC or HPLC tracks reaction progress; quench if intermediates degrade .
- Post-reaction workup : Acid-base extraction removes unreacted hydrazines, improving purity .
Case study : A 30% yield increase was achieved by switching from DCM to THF, enhancing nucleophilicity of the hydrazine .
Advanced: How should contradictions in biological activity data across studies be resolved?
Answer:
Root causes and resolution strategies :
- Purity discrepancies : Validate compound purity via HPLC and elemental analysis before assays .
- Assay variability :
- Standardize protocols (e.g., ATP concentration in kinase assays) .
- Include positive controls (e.g., staurosporine for kinase inhibition).
- Structural analogs : Compare activities of derivatives to identify SAR trends (Table 1) .
Example : Conflicting IC₅₀ values for carbonic anhydrase inhibition were traced to pH differences in assay buffers; recalibration at pH 6.5 resolved discrepancies .
Advanced: What integrated computational-experimental methods elucidate binding mechanisms?
Answer:
- Molecular docking :
- Use AutoDock Vina to model compound-receptor interactions (e.g., fluorobenzo[d]thiazole in hydrophobic pockets) .
- Molecular Dynamics (MD) :
- Simulate binding stability (20 ns trajectories) in explicit solvent (e.g., TIP3P water) .
- Experimental validation :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
Case study : Docking predicted hydrogen bonding between the sulfonyl group and EGFR Thr766; mutagenesis studies confirmed reduced activity in T766A mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
